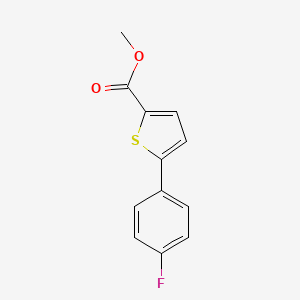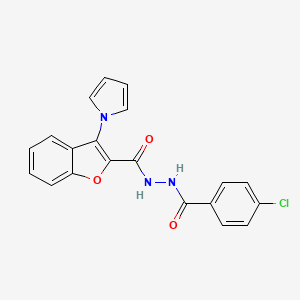
N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrrole moiety, and a chlorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole group is introduced via a condensation reaction with a suitable pyrrole derivative.
Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group is attached through an acylation reaction using 4-chlorobenzoyl chloride and a base such as triethylamine.
Formation of the Carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- N’-(4-methylbenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
- N’-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
Uniqueness
N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Propiedades
IUPAC Name |
N'-(4-chlorobenzoyl)-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-9-7-13(8-10-14)19(25)22-23-20(26)18-17(24-11-3-4-12-24)15-5-1-2-6-16(15)27-18/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGSFWRUUGODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2664570.png)
![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)
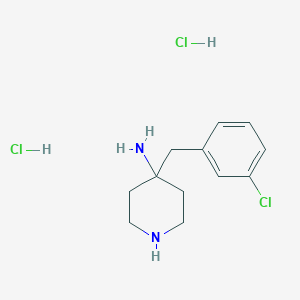
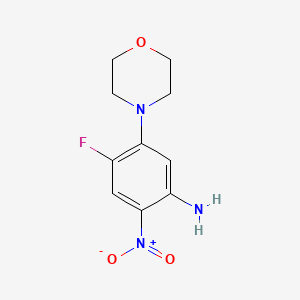
![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)
![2,6-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B2664578.png)
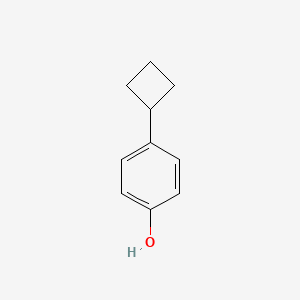
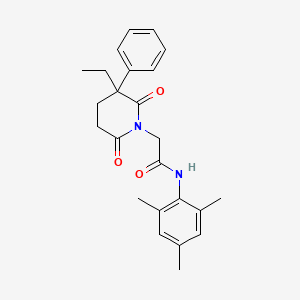
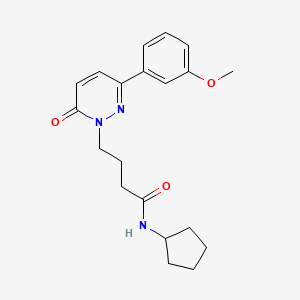
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)
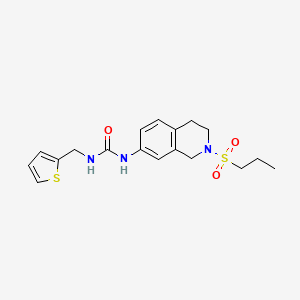
![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2664591.png)
